2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiophene precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanone
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine |
InChI |
InChI=1S/C12H17NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h8,10,13H,1-7H2 |
InChI Key |
CHKRTQOUXNQMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3CCCN3 |
Origin of Product |
United States |
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